Cas no 1249523-04-3 (N-cyclobutyl-3-methylaniline)
N-cyclobutyl-3-methylaniline Chemical and Physical Properties
Names and Identifiers
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- N-cyclobutyl-3-methylaniline
- Benzenamine, N-cyclobutyl-3-methyl-
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- Inchi: 1S/C11H15N/c1-9-4-2-7-11(8-9)12-10-5-3-6-10/h2,4,7-8,10,12H,3,5-6H2,1H3
- InChI Key: YRCKKRCVNRBWBC-UHFFFAOYSA-N
- SMILES: N(C1C=CC=C(C)C=1)C1CCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- XLogP3: 3.2
- Topological Polar Surface Area: 12
N-cyclobutyl-3-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-168281-0.05g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 0.05g |
$407.0 | 2023-09-20 | ||
| Enamine | EN300-168281-0.1g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 0.1g |
$427.0 | 2023-09-20 | ||
| Enamine | EN300-168281-0.25g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 0.25g |
$447.0 | 2023-09-20 | ||
| Enamine | EN300-168281-0.5g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 0.5g |
$465.0 | 2023-09-20 | ||
| Enamine | EN300-168281-1.0g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 1g |
$728.0 | 2023-05-26 | ||
| Enamine | EN300-168281-2.5g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 2.5g |
$949.0 | 2023-09-20 | ||
| Enamine | EN300-168281-5.0g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 5g |
$2110.0 | 2023-05-26 | ||
| Enamine | EN300-168281-10.0g |
N-cyclobutyl-3-methylaniline |
1249523-04-3 | 10g |
$3131.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005414-1g |
N-Cyclobutyl-3-methylaniline |
1249523-04-3 | 95% | 1g |
¥3220.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01005414-5g |
N-Cyclobutyl-3-methylaniline |
1249523-04-3 | 95% | 5g |
¥8477.0 | 2023-04-04 |
N-cyclobutyl-3-methylaniline Suppliers
N-cyclobutyl-3-methylaniline Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on N-cyclobutyl-3-methylaniline
Recent Advances in the Study of N-cyclobutyl-3-methylaniline (CAS: 1249523-04-3) in Chemical Biology and Pharmaceutical Research
N-cyclobutyl-3-methylaniline (CAS: 1249523-04-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its cyclobutyl and methyl substituents, has shown promising potential in various therapeutic applications, including drug discovery and medicinal chemistry. The unique structural features of this compound make it a valuable scaffold for the development of novel bioactive molecules.
Recent studies have focused on the synthesis and characterization of N-cyclobutyl-3-methylaniline, with particular attention to its physicochemical properties and reactivity. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to elucidate its molecular structure and confirm its purity. These efforts are critical for ensuring the reproducibility and reliability of subsequent biological evaluations.
In the context of drug discovery, N-cyclobutyl-3-methylaniline has been explored as a building block for the design of small-molecule inhibitors targeting key enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent kinase inhibitors, which exhibited selective activity against cancer-related kinases. The compound's ability to modulate protein-protein interactions has also been investigated, highlighting its potential in disrupting pathological signaling pathways.
Beyond its role in drug design, N-cyclobutyl-3-methylaniline has been studied for its pharmacokinetic properties. Preliminary in vitro and in vivo studies have assessed its metabolic stability, bioavailability, and toxicity profile. These investigations are essential for understanding its suitability as a lead compound in preclinical development. Notably, the compound has shown favorable metabolic stability in hepatic microsomal assays, suggesting its potential for further optimization.
The mechanistic insights into the biological activities of N-cyclobutyl-3-methylaniline have been further elucidated through computational modeling and molecular docking studies. These approaches have provided valuable information about its binding modes and interactions with target proteins, facilitating the rational design of derivatives with enhanced potency and selectivity. Such efforts underscore the compound's versatility in addressing unmet medical needs.
In conclusion, N-cyclobutyl-3-methylaniline (CAS: 1249523-04-3) represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique structural attributes, combined with its demonstrated biological activities, make it a valuable tool for drug discovery and development. Future research should focus on expanding its applications, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. The ongoing advancements in this area hold great promise for the development of innovative therapeutic agents.
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